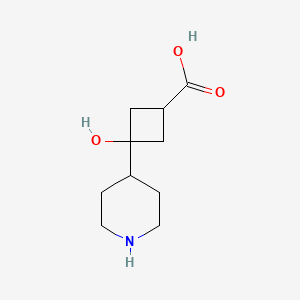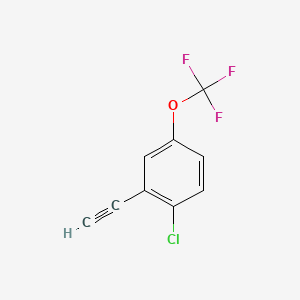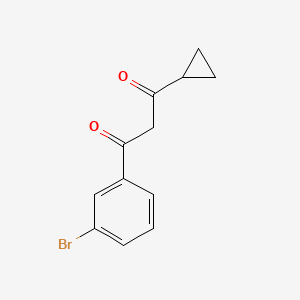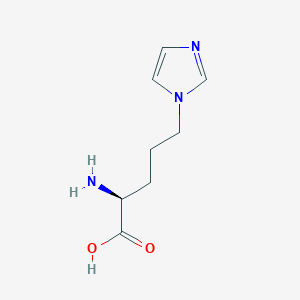
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid is a compound that features both an amino group and an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the imidazole ring is particularly noteworthy due to its involvement in numerous biological functions and its utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-histidine or its derivatives.
Formation of the Imidazole Ring: The imidazole ring can be introduced through cyclization reactions involving precursors like glyoxal and ammonia.
Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzyme catalysis and protein structure due to the presence of the imidazole ring, which can act as a proton donor or acceptor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting enzymes and receptors that interact with the imidazole ring.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid involves its interaction with biological molecules through the imidazole ring. This ring can participate in hydrogen bonding, coordinate with metal ions, and engage in π-π interactions. These interactions are crucial for its role in enzyme catalysis, where it can stabilize transition states and facilitate proton transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An essential amino acid with a similar structure but different biological roles.
Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid.
Histamine: A biologically active amine derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to its combination of an amino group and an imidazole ring, which allows it to participate in a wide range of chemical and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
250663-18-4 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
(2S)-2-amino-5-imidazol-1-ylpentanoic acid |
InChI |
InChI=1S/C8H13N3O2/c9-7(8(12)13)2-1-4-11-5-3-10-6-11/h3,5-7H,1-2,4,9H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
YOZILTCAMWIQSJ-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CN(C=N1)CCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CN(C=N1)CCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


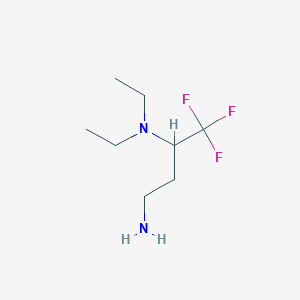
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)


![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)


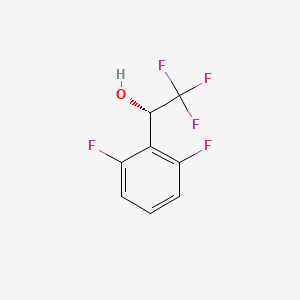
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
